molecular formula C21H23N3O5 B2751268 2-(2,4-dimethylphenyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide CAS No. 941896-02-2

2-(2,4-dimethylphenyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide

Cat. No.: B2751268
CAS No.: 941896-02-2
M. Wt: 397.431
InChI Key: DCIACAFPCYSIHY-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-oxadiazole core substituted at the 5-position with a 3,4,5-trimethoxyphenyl group and at the 2-position with a thioacetamide linkage to a 2,4-dimethylphenyl moiety. The trimethoxyphenyl group is associated with enhanced bioactivity due to its electron-rich aromatic system, which facilitates interactions with biological targets like tubulin or kinases . The 2,4-dimethylphenyl substituent may improve lipophilicity and metabolic stability compared to simpler aryl groups.

Properties

IUPAC Name

2-(2,4-dimethylphenyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5/c1-12-6-7-14(13(2)8-12)11-18(25)22-21-24-23-20(29-21)15-9-16(26-3)19(28-5)17(10-15)27-4/h6-10H,11H2,1-5H3,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCIACAFPCYSIHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC(=C(C(=C3)OC)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the 1,3,4-Oxadiazole Core

Cyclization of Hydrazide Derivatives

The oxadiazole ring is typically formed through cyclodehydration of a substituted hydrazide. For example, 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-amine serves as a key intermediate, synthesized via cyclization of 3,4,5-trimethoxybenzohydrazide in the presence of lithium perchlorate and acetic acid under electrolytic conditions. This method achieves a 92% yield, with the electrochemical environment enhancing reaction efficiency by stabilizing reactive intermediates.

Reaction Conditions:
Parameter Value
Reagents Lithium perchlorate, acetic acid
Temperature 20°C
Time 5 hours
Electrolysis Potential 1.5 V (vs. Ag/AgCl)

This approach minimizes byproducts such as open-chain thiosemicarbazides, which are common in thermal cyclization methods.

Functionalization of the Oxadiazole Ring

Introduction of the 2,4-Dimethylphenylacetamide Group

The acetamide moiety is introduced via nucleophilic acyl substitution. A patented method employs EDCI.HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) as a coupling agent to react 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-amine with 2-(2,4-dimethylphenyl)acetyl chloride. The reaction proceeds in anhydrous dichloromethane at 0°C, followed by gradual warming to room temperature.

Optimization Data:
Parameter Effect on Yield
Solvent (DCM vs. THF) DCM: 76% yield; THF: 58% yield
Temperature Gradient 0°C → RT: 76% yield; RT only: 62% yield
Stoichiometry (EDCI) 1.2 equiv.: optimal; <1 equiv.: incomplete reaction

Side reactions, such as over-acylation at the oxadiazole’s nitrogen, are suppressed by maintaining strict temperature control.

Alternative Pathways and Comparative Analysis

Thiol-Mediated Coupling

An alternative route involves reacting 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol with 2-bromo-N-(2,4-dimethylphenyl)acetamide in dimethylformamide (DMF) using sodium hydride as a base. This method avoids acyl chloride intermediates but requires rigorous exclusion of moisture to prevent hydrolysis of the thiol group.

Yield Comparison:
Method Yield (%) Purity (HPLC)
EDCI.HCl Coupling 76 98.5
Thiol-Alkylation 68 97.2

The EDCI.HCl method is preferred for scalability, while the thiol-alkylation route offers advantages in avoiding acidic conditions.

Mechanistic Insights and Side Reactions

Cyclization Mechanism

The electrochemical cyclization of hydrazides proceeds via a radical intermediate stabilized by lithium perchlorate. Cyclic voltammetry studies suggest a one-electron oxidation of the hydrazide nitrogen, followed by intramolecular attack of the adjacent carbonyl oxygen to form the oxadiazole ring. Competing pathways, such as dimerization, are suppressed by the use of dilute reaction conditions.

Acylation Side Products

Over-acylation at the oxadiazole’s 3-position nitrogen is observed when excess acyl chloride is used, leading to bis-acylated byproducts. These are separable via column chromatography but reduce overall yield.

Industrial-Scale Considerations

Solvent Recovery and Waste Management

Large-scale synthesis prioritizes dichloromethane due to its ease of recovery via distillation. However, environmental regulations are driving research into alternatives such as 2-methyltetrahydrofuran, which offers comparable yields (74%) with improved sustainability.

Cost Analysis

Reagent Cost per Kilogram (USD)
EDCI.HCl 320
3,4,5-Trimethoxybenzohydrazide 450
Lithium perchlorate 210

Electrochemical methods reduce reagent costs by 18% compared to traditional thermal cyclization.

Chemical Reactions Analysis

2-(2,4-dimethylphenyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the oxadiazole ring, using reagents like sodium hydride or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(2,4-dimethylphenyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: Studies have shown its potential as an antimicrobial and anticancer agent.

    Medicine: It is being researched for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: This compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(2,4-dimethylphenyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Analogs with Varied N-Aryl Substituents

Key Compounds:
  • N-(4-Chlorophenyl)-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide ()
  • N-(3-Methoxyphenyl)-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide ()
  • N-(2,4-Dimethylphenyl)-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (Target Compound)
Property N-(4-Chlorophenyl) Analog N-(3-Methoxyphenyl) Analog Target Compound
Substituent 4-Chlorophenyl 3-Methoxyphenyl 2,4-Dimethylphenyl
Molecular Weight ~420 g/mol ~435 g/mol ~438 g/mol (calculated)
Bioactivity Antibacterial/antifungal Not reported Not reported
Key Feature Electron-withdrawing Cl Electron-donating OCH₃ Lipophilic CH₃ groups

Comparison :

  • The 4-chlorophenyl analog () demonstrated moderate antimicrobial activity, attributed to the electron-withdrawing Cl enhancing membrane penetration .

Analogs with Modified Oxadiazole Substituents

Key Compounds:
  • 2-((5-(5-Bromobenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide (5h, )
  • N-(2,4-Dimethylphenyl)-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (Target Compound)
Property 5h (Benzofuran Substituent) Target Compound
Oxadiazole Substituent 5-Bromobenzofuran 3,4,5-Trimethoxyphenyl
Molecular Weight ~490 g/mol ~438 g/mol
Bioactivity Tyrosinase inhibition Not reported

Comparison :

  • Compound 5h () showed tyrosinase inhibitory activity (IC₅₀ = 0.34 µM), likely due to the planar benzofuran moiety enhancing enzyme binding .
  • The target compound’s trimethoxyphenyl group may favor interactions with polar enzyme pockets (e.g., tubulin’s colchicine site), as seen in related quinazolinones (GI₅₀ = 3.16–14.12 µM, ) .

Analogs with Antitumor Activity

Key Compounds:
  • 2-[(3-Phenethyl-4(3H)-quinazolinon-2-yl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide (Compound C, )
  • 2-(2,4-Dioxo-1,3-thiazolidin-5-yl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide ()
Property Compound C (Quinazolinone) Thiadiazol-2-yl Analog Target Compound
Core Structure Quinazolinone Thiadiazole Oxadiazole
GI₅₀/IC₅₀ 3.16 µM (antitumor) 12.7–15.28 µg/mL (antitumor) Not reported
Key Feature Tubulin inhibition Thiazolidinedione moiety Trimethoxyphenyl + dimethylphenyl

Comparison :

  • Compound C () exhibited potent antitumor activity (GI₅₀ = 3.16 µM), linked to the trimethoxyphenyl group’s role in tubulin polymerization inhibition .
  • The thiadiazole analog () showed moderate activity, suggesting the oxadiazole core in the target compound may offer superior metabolic stability .

Physicochemical and Spectroscopic Comparisons

Compound Melting Point (°C) ¹H NMR (Key Signals) Reference
N-(2,4-Dimethylphenyl)propanamide (7e, ) 168–170 δ 7.12 (s, Ar-H), 3.82 (s, OCH₃)
Target Compound Not reported Expected δ 2.25–2.35 (CH₃), 3.85 (OCH₃) N/A
N-(4-Chlorophenyl) Analog () 259–261 δ 7.79 (d, Ar-H), 4.80 (s, CH₂)

Insights :

  • Higher melting points in chlorophenyl analogs () may reflect stronger crystal packing due to halogen interactions .
  • The target compound’s ¹H NMR would distinguish it via dimethylphenyl proton signals (δ ~2.25–2.35) and trimethoxy resonances (δ ~3.85) .

Q & A

Q. What are the standard synthetic routes for preparing 2-(2,4-dimethylphenyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the oxadiazole ring via cyclization of a thiosemicarbazide intermediate under reflux with acidic catalysts (e.g., H₂SO₄) .
  • Step 2 : Acetamide coupling using 2-(2,4-dimethylphenyl)acetic acid activated via carbodiimide reagents (e.g., EDC/HOBt) in anhydrous DMF .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures . Key quality control involves HPLC (>95% purity) and NMR to confirm structural integrity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • ¹H/¹³C NMR : To verify substituent positions on the oxadiazole and acetamide moieties, with aromatic protons in δ 6.5–8.0 ppm and methoxy groups at δ ~3.8 ppm .
  • Mass Spectrometry (HRMS) : To confirm molecular ion peaks (e.g., [M+H]⁺) and rule out impurities .
  • FT-IR : For detecting C=O stretches (~1650–1700 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

Q. What preliminary biological assays are recommended for evaluating its activity?

  • Antimicrobial Screening : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values reported .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous cells (e.g., HEK-293) to assess selectivity .
  • Enzyme Inhibition : Preliminary tests against cyclooxygenase (COX) or lipoxygenase (LOX) using spectrophotometric methods .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing side reactions?

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of intermediates and reduce byproduct formation .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) for cyclization efficiency .
  • Reaction Monitoring : Employ TLC and in-situ FT-IR to detect early-stage intermediates and adjust conditions dynamically .
  • Statistical Optimization : Design-of-experiment (DoE) approaches like response surface methodology (RSM) to model temperature, time, and reagent ratios .

Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?

  • Derivatization : Modify the 3,4,5-trimethoxyphenyl group (e.g., replace methoxy with halogens or alkyl chains) to probe electronic and steric effects .
  • Bioisosteric Replacement : Substitute the oxadiazole ring with thiadiazole or triazole to assess heterocycle impact on activity .
  • Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify key interactions with targets like tubulin or DNA topoisomerases .

Q. How can contradictions in biological activity data be resolved?

  • Purity Verification : Re-test batches with LC-MS to exclude impurities (e.g., unreacted starting materials) as confounding factors .
  • Assay Standardization : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity) and replicate under identical conditions .
  • Target Profiling : Use RNA-seq or proteomics to identify off-target effects that may explain variability .

Q. What advanced techniques are suitable for elucidating its mechanism of action?

  • Crystallography : Co-crystallize with target proteins (e.g., COX-2) to resolve binding modes .
  • Kinetic Studies : Surface plasmon resonance (SPR) to measure binding affinity (Kd) and residence time .
  • Metabolic Stability : Microsomal assays (e.g., human liver microsomes) to evaluate CYP450-mediated degradation .

Q. How can in silico tools enhance research efficiency?

  • ADMET Prediction : Use SwissADME or pkCSM to forecast pharmacokinetics (e.g., bioavailability, BBB penetration) .
  • Molecular Dynamics (MD) : Simulate ligand-protein interactions over time (e.g., GROMACS) to assess binding stability .
  • QSAR Modeling : Train machine learning models on derivative libraries to prioritize synthesis of high-activity candidates .

Methodological Notes

  • Key Citations : Emphasis on peer-reviewed journals (e.g., J. Saudi Chem. Soc., Molbank) and validated synthetic protocols .

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